Structural Distinction from BRL54443: 5-Position Substitution vs. 3-Position with 5-Hydroxy Group
5-(1-Methylpiperidin-4-yl)-1H-indole differs from the potent 5-HT1E/1F agonist BRL54443 in two critical structural features: the piperidine attachment position (5-position vs. 3-position) and the absence of a 5-hydroxy group on the indole ring. This structural difference is functionally significant because the 5-hydroxy group in BRL54443 is essential for high-affinity binding to 5-HT1E and 5-HT1F receptors (Ki ≈ 1 nM), whereas the 5-substituted unsubstituted indole lacks this key pharmacophoric element, resulting in substantially reduced or absent binding affinity at these serotonin receptor subtypes [1]. The compound thus serves as a negative control or baseline scaffold for studying the contribution of the 5-hydroxy moiety to receptor engagement.
| Evidence Dimension | Receptor binding affinity (5-HT1E/5-HT1F) |
|---|---|
| Target Compound Data | No reported high-affinity binding (serves as inactive baseline scaffold lacking 5-hydroxy group) |
| Comparator Or Baseline | BRL54443: Ki ≈ 1 nM for 5-HT1E and 5-HT1F receptors; pKi values 8.7 (5-HT1E) and 9.25 (5-HT1F) |
| Quantified Difference | Substantial difference in binding affinity due to absence of critical 5-hydroxy pharmacophore |
| Conditions | Radioligand binding assays using cloned human 5-HT1E and 5-HT1F receptors |
Why This Matters
This structural distinction enables use of 5-(1-methylpiperidin-4-yl)-1H-indole as a matched negative control scaffold or as a starting point for SAR studies where the 5-position piperidine substitution is pharmacologically distinct from 3-substituted analogs.
- [1] Klein MT, Dukat M, Glennon RA, Teitler M. Toward selective drug development for the human 5-hydroxytryptamine 1E receptor: a comparison of 5-hydroxytryptamine 1E and 1F receptor structure-affinity relationships. J Pharmacol Exp Ther. 2011;337(3):860-867. doi:10.1124/jpet.111.179606 View Source
